

Application Notes and Protocols for PF-04620110 Administration in Mouse Models

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Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **PF-04620110**, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, in various mouse models. The protocols and data presented are synthesized from peer-reviewed research to guide the design and execution of experiments investigating metabolic diseases.

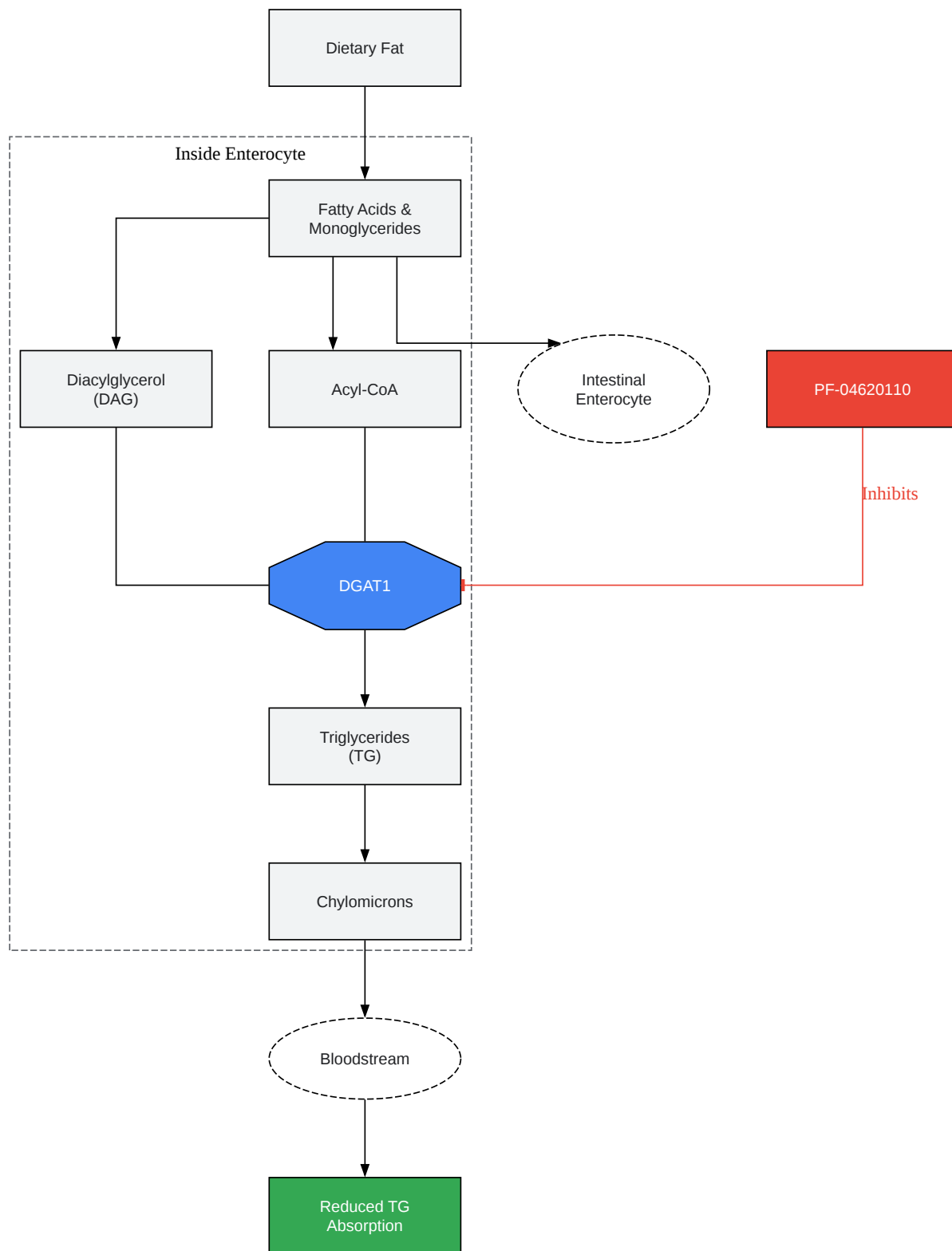
Introduction

PF-04620110 is a small molecule inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride biosynthesis.[1][2][3] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[2][3][4] Studies in DGAT1 knockout mice have demonstrated resistance to diet-induced obesity and enhanced insulin sensitivity, highlighting the therapeutic potential of targeting this enzyme.[1][2][3][5] **PF-04620110** has been shown to reduce plasma triglyceride levels in rodents and has advanced to human clinical studies.[1][2][3]

Mechanism of Action

PF-04620110 selectively inhibits DGAT1, thereby blocking the conversion of diacylglycerol and acyl-CoA to triglycerides. This action primarily affects the small intestine, reducing the absorption of dietary fats and decreasing the synthesis and secretion of chylomicrons. The reduced lipid absorption can lead to lower body weight, improved glucose tolerance, and decreased hepatic steatosis. Additionally, **PF-04620110** has been shown to suppress the

activation of the NLRP3 inflammasome in macrophages, suggesting a role in mitigating chronic inflammation associated with metabolic diseases.[6]



[Click to download full resolution via product page](#)**Caption:** Mechanism of **PF-04620110** in inhibiting intestinal fat absorption.

Data Presentation

Table 1: Effects of PF-04620110 on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice

Parameter	Vehicle Control (HFD)	PF-04620110 (3 mg/kg, HFD)	% Change	Reference
Plasma IL-1 β (pg/mL)	~150	~75	↓ ~50%	[6]
Plasma IL-18 (pg/mL)	~250	~150	↓ ~40%	[6]
Fasting Blood Glucose (mg/dL)	~200	~150	↓ ~25%	[6]
Basal Blood Glucose (mg/dL)	~225	~175	↓ ~22%	[6]

Data are approximated from graphical representations in the cited literature and represent values after 4 weeks of treatment.

Table 2: Effects of a DGAT1 Inhibitor (H128) on Metabolic Parameters in db/db Mice

Parameter	Vehicle Control	H128 (3 mg/kg)	H128 (10 mg/kg)	Reference
Body Weight Gain (g) after 5 weeks	~12	~8	~4	[7]
Cumulative Food Intake (g) over 5 weeks	~205	~188	~191	[7]

Note: H128 is another potent DGAT1 inhibitor with a similar mechanism of action to **PF-04620110**.

Experimental Protocols

Protocol 1: Induction of Obesity and Type 2 Diabetes in Mice

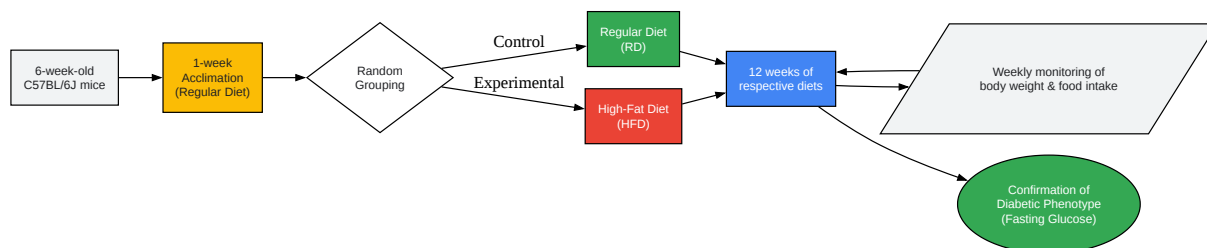
This protocol describes the induction of a diabetic phenotype in C57BL/6J mice using a high-fat diet (HFD).

Materials:

- C57BL/6J mice (male, 6 weeks old)
- Regular diet (RD)
- High-fat diet (HFD) with 0.15% cholesterol (e.g., 21% crude fat, 19.5% casein)
- Metabolic cages for monitoring

Procedure:

- Acclimate mice to the housing facility for at least one week with free access to RD and water.
- Randomly assign mice to two groups: RD and HFD.
- House the mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.
- Provide the respective diets and water ad libitum for 12 weeks.
- Monitor body weight and food intake weekly.
- At the end of the 12-week period, confirm the diabetic phenotype by measuring fasting blood glucose levels. Mice on HFD are expected to have significantly higher blood glucose than those on RD.^[6]



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Caption: Workflow for inducing a diet-induced obesity model in mice.

Protocol 2: Administration of PF-04620110 in HFD-Fed Mice

This protocol details the daily administration of **PF-04620110** to HFD-induced diabetic mice.

Materials:

- HFD-fed diabetic mice (from Protocol 1)
- **PF-04620110**
- Vehicle control (e.g., Dimethyl sulfoxide - DMSO)
- Oral gavage needles

Procedure:

- Following the 12-week HFD feeding period, divide the HFD-fed mice into two groups: Vehicle control and **PF-04620110** treatment.
- Prepare the **PF-04620110** solution in the vehicle at the desired concentration (e.g., for a 3 mg/kg dose).

- Administer either the vehicle or **PF-04620110** solution to the respective groups once daily via oral gavage.[\[6\]](#)
- Continue the HFD for the duration of the treatment period (e.g., 4 weeks).
- Continue weekly monitoring of body weight and food intake.
- At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, and inflammatory cytokines (e.g., IL-1 β , IL-18).[\[6\]](#)
- Tissues such as the liver, adipose tissue, and intestine can be harvested for further analysis.

Protocol 3: Oral Lipid Tolerance Test (LTT)

This protocol is used to assess the acute effect of **PF-04620110** on intestinal fat absorption.

Materials:

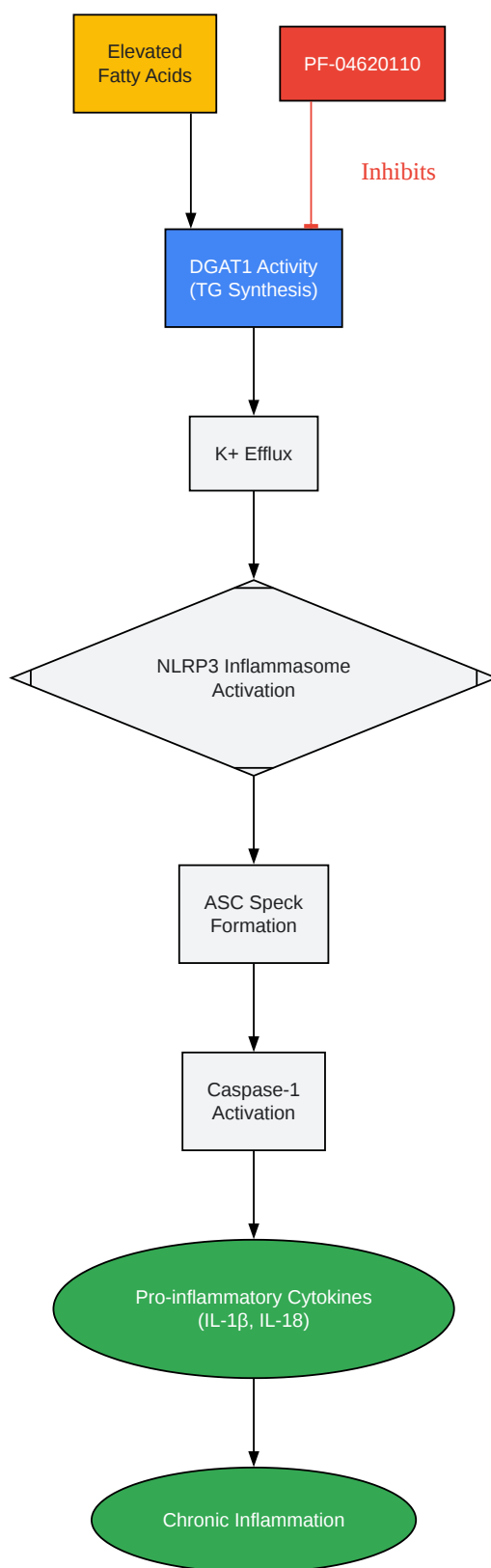
- Fasted mice (e.g., overnight fast)
- **PF-04620110** or vehicle
- Corn oil or other lipid source
- Blood collection supplies (e.g., heparinized capillary tubes)

Procedure:

- Fast mice overnight but allow free access to water.
- Administer a single dose of **PF-04620110** (e.g., 10 mg/kg) or vehicle via oral gavage.[\[8\]](#)
- After a set period (e.g., 30 minutes), administer a bolus of corn oil via oral gavage.[\[8\]](#)
- Collect a baseline blood sample just prior to the oil bolus (time 0).
- Collect subsequent blood samples at various time points post-oil administration (e.g., 1, 2, 4 hours).

- Centrifuge the blood samples to separate the plasma.
- Measure plasma triglyceride concentrations at each time point to assess the extent of lipid excursion. A reduction in the area under the curve (AUC) for plasma triglycerides in the **PF-04620110**-treated group compared to the vehicle group indicates inhibition of fat absorption.
[\[2\]](#)[\[3\]](#)

Signaling Pathway Visualization



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Caption: PF-04620110's role in suppressing NLRP3 inflammasome activation.

Concluding Remarks

The administration of **PF-04620110** in mouse models is a valuable tool for studying the role of DGAT1 in metabolic diseases. The protocols outlined above provide a framework for investigating the efficacy and mechanism of action of this compound. Researchers should optimize dosages and treatment durations based on the specific mouse model and experimental goals. Careful monitoring of animal health is crucial, especially in studies involving combined DGAT1 and DGAT2 inhibition, which has been reported to cause severe diarrhea and intestinal injury in mice on a high-fat diet.[9][10]

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